5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 3-position of the pyrazolo[3,4-b]pyridine core imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chloro-5-fluoronicotinic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization under acidic conditions to yield the desired pyrazolopyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include steps to ensure high yield and purity, such as recrystallization and chromatographic purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness: The presence of the fluorine atom at the 5-position distinguishes 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid from its analogs. This fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Biological Activity
5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS No. 1211586-74-1) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as pyrazolo[3,4-b]pyridines. The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, which can include the formation of the pyrazole ring followed by carboxylation at the 3-position. Various synthetic routes have been reported, emphasizing the importance of optimizing yield and purity for biological studies .
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts:
1. Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds containing this scaffold have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |
5-Fluoro derivative | HepG2 | 15.0 | Cell cycle arrest at G2/M phase |
Other derivatives | A375 | 5.0 | Inhibition of B-Raf kinase |
2. Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory activity. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Table 2: Anti-inflammatory Activity
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
---|---|---|---|
This compound | 30% | 70% | 2.33 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to enhance caspase activity in cancer cells, leading to programmed cell death .
- Cell Cycle Regulation : It may cause cell cycle arrest in specific phases, preventing proliferation .
- Enzyme Inhibition : Its ability to inhibit COX enzymes contributes to its anti-inflammatory effects .
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound reduced swelling significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUBXOFDNKYLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733837 |
Source
|
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211586-74-1 |
Source
|
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.